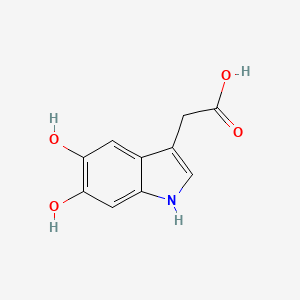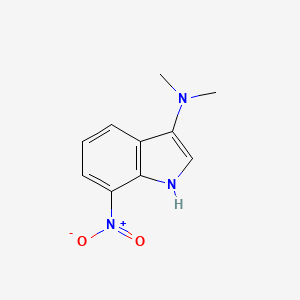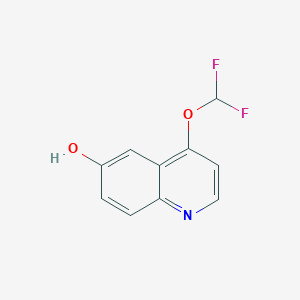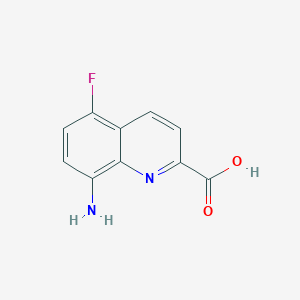
3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-ジフルオロ-1,4-ジヒドロ-4-オキソ-3-キノリンカルボニトリルは、分子式C10H4F2N2Oの化学化合物です。これは、複素環式芳香族有機化合物であるキノリンの誘導体です。この化合物は、5位と8位にフッ素原子、3位にニトリル基、4位にケト基が存在することなど、ユニークな構造的特徴で知られています。
準備方法
5,8-ジフルオロ-1,4-ジヒドロ-4-オキソ-3-キノリンカルボニトリルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
出発物質: 合成は、適切なキノリン誘導体から始まります。
フッ素化: SelectfluorやN-フルオロベンゼンスルホンイミド(NFSI)などのフッ素化剤を使用して、5位と8位にフッ素原子を導入します。
ニトリル基導入: ニトリル基は、シアン化ブロムまたは同様の試薬との反応によって、3位に導入されます。
酸化: 4位におけるケト基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いた酸化反応によって生成されます。
工業生産方法には、収率と純度を高めるためのこれらの手順の最適化と、大規模合成のための連続フロー反応器の使用が含まれる場合があります。
化学反応の分析
5,8-ジフルオロ-1,4-ジヒドロ-4-オキソ-3-キノリンカルボニトリルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、さらに酸化されて、追加の官能基を持つキノリン誘導体を生成することができます。
還元: 還元反応は、ケト基をヒドロキシル基に変換し、アルコール誘導体を生成することができます。
置換: フッ素原子は、求核置換反応によって、他のハロゲンまたは官能基に置換することができます。
環化: この化合物は、環化反応によって、多環構造を形成することができます。
これらの反応に使用される一般的な試薬には、水素化ホウ素ナトリウムなどの還元剤、過マンガン酸カリウムなどの酸化剤、メトキシドナトリウムなどの求核剤があります。これらの反応によって生成される主な生成物には、官能基が修飾されたさまざまなキノリン誘導体が含まれます。
科学研究への応用
5,8-ジフルオロ-1,4-ジヒドロ-4-オキソ-3-キノリンカルボニトリルは、いくつかの科学研究への応用があります。
化学: これは、より複雑な有機分子の合成における構成要素として、および新しい材料開発における前駆体として使用されます。
生物学: この化合物は、抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: 医薬品中間体としての可能性と創薬における役割を探る研究が進行中です。
産業: これは、染料、顔料、その他の工業用化学品の開発に使用されます。
科学的研究の応用
3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
5,8-ジフルオロ-1,4-ジヒドロ-4-オキソ-3-キノリンカルボニトリルの作用機序は、特定の分子標的との相互作用を伴います。 例えば、類似のキノリン誘導体は、細菌のDNA複製と転写に不可欠な酵素であるDNAジャイレースを阻害することが知られています 。この阻害は、細菌のDNAプロセスを破壊し、抗菌効果をもたらします。この化合物は、他の酵素や受容体とも相互作用し、その多様な生物活性に貢献する可能性があります。
類似化合物の比較
5,8-ジフルオロ-1,4-ジヒドロ-4-オキソ-3-キノリンカルボニトリルは、以下のような他のキノリン誘導体と比較することができます。
6,7-ジフルオロ-1,4-ジヒドロ-1-メチル-4-オキソ-3-キノリンカルボン酸: この化合物は、アミノ化合物の蛍光増強型誘導体化試薬として使用されます.
8-フルオロ-1,4-ジヒドロ-4-オキソ-3-キノリンカルボニトリル: 異なる置換パターンを持つ別のフッ素化キノリン誘導体.
5,8-ジフルオロ-1,4-ジヒドロ-4-オキソ-3-キノリンカルボニトリルの独自性は、特定の置換パターンにあり、これは明確な化学的および生物学的特性を与え、さまざまな研究および産業用途に役立ちます。
類似化合物との比較
3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- can be compared with other quinoline derivatives, such as:
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: This compound is used as a fluorescence enhancement-type derivatizing reagent for amino compounds.
3-Quinolinecarbonitrile, 8-fluoro-1,4-dihydro-4-oxo-: Another fluorinated quinoline derivative with different substitution patterns.
The uniqueness of 3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
5,8-difluoro-4-oxo-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2N2O/c11-6-1-2-7(12)9-8(6)10(15)5(3-13)4-14-9/h1-2,4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGNDVLQENGPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=CN2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640775 |
Source


|
| Record name | 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-33-8 |
Source


|
| Record name | 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)


![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)

![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)





![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)

